Dehydropirlindole

説明

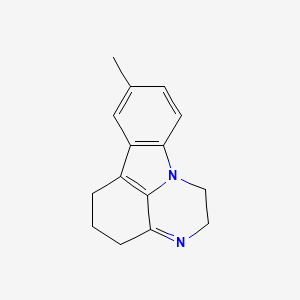

Structure

2D Structure

3D Structure

特性

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZIBDUSIKQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903498 | |

| Record name | NoName_4174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75804-32-9 | |

| Record name | 3,3a-Dehydropyrazidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Dehydropirlindole: A Technical Whitepaper on Mechanisms of Action Beyond MAO-A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropirlindole, a tetracyclic compound and a derivative of the antidepressant pirlindole, is primarily recognized for its role as a reversible inhibitor of monoamine oxidase A (MAO-A). However, emerging evidence reveals a broader pharmacological profile, suggesting mechanisms of action that extend beyond its canonical target. This technical guide provides an in-depth exploration of these non-MAO-A mediated actions, with a focus on its modulation of the GABA-A receptor and its significant neuroprotective properties against oxidative stress. This document synthesizes the current understanding of this compound's multifaceted pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways to support further research and drug development endeavors.

Introduction

Pirlindole and its dehydro-derivative, this compound, belong to the class of tetracyclic antidepressants. While the antidepressant effects of pirlindole are largely attributed to its reversible inhibition of MAO-A, leading to increased synaptic availability of monoamine neurotransmitters, the pharmacological activities of this compound are less well-characterized. Recent in vitro studies have begun to shed light on its distinct molecular interactions, revealing a potential for therapeutic applications beyond depression. This whitepaper consolidates the existing data on the non-MAO-A inhibitory mechanisms of this compound, providing a comprehensive resource for the scientific community.

GABA-A Receptor Antagonism

A significant mechanism of action for this compound, independent of MAO-A inhibition, is its ability to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data: GABA-A Receptor Modulation

This compound has been shown to act as a selective blocker of a subset of GABA-A receptors. In contrast, its parent compound, pirlindole, is inactive as a GABA antagonist. The key quantitative parameters are summarized in the table below.

| Compound | Target | Parameter | Value | Reference |

| This compound | GABA-A Receptor | EC50 | 12 µM | |

| This compound | GABA-A Receptor | Maximum Reversal | 42% | |

| Pirlindole | GABA-A Receptor | Activity | Inactive |

Experimental Protocol: [3H]Flunitrazepam Binding Assay for GABA-A Receptor

The interaction of this compound with the GABA-A receptor can be assessed using a radioligand binding assay with [3H]flunitrazepam, a benzodiazepine that binds to a specific site on the receptor complex.

Objective: To determine the affinity of this compound for the benzodiazepine binding site of the GABA-A receptor.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]Flunitrazepam (specific activity ~80-90 Ci/mmol)

-

This compound

-

Diazepam (for non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.

-

The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In triplicate, incubate the brain membrane preparation with varying concentrations of this compound.

-

Add [3H]flunitrazepam to a final concentration of 1-2 nM.

-

For the determination of non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM) to a parallel set of tubes.

-

Incubate the mixture at 4°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam) from the resulting dose-response curve.

-

Logical Workflow for GABA-A Receptor Binding Assay

Caption: Workflow for GABA-A Receptor Binding Assay.

Neuroprotection Against Oxidative Stress

This compound exhibits significant neuroprotective effects against oxidative damage, a mechanism that is explicitly stated to be independent of its MAO-A inhibitory activity. This protection has been demonstrated in cultured neuronal cells exposed to nitric oxide (NO)-induced toxicity.

Quantitative Data: Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in studies using cultured rat hippocampal and cortical neurons.

| Compound | Insult | Cell Type | Parameter | Value | Reference |

| This compound | Nitric Oxide | Rat Hippocampal/Cortical Neurons | EC50 (Cell Survival) | 3 µM | |

| Pirlindole | Nitric Oxide | Rat Hippocampal/Cortical Neurons | EC50 (Cell Survival) | 7 µM |

Experimental Protocols for Assessing Neuroprotection

A series of assays are employed to characterize the neuroprotective effects of this compound against oxidative stress.

Objective: To quantify the viability of neuronal cells after exposure to an oxidative insult in the presence or absence of this compound.

Materials:

-

Primary neuronal cell culture (e.g., rat hippocampal or cortical neurons)

-

Sodium nitroprusside (SNP) as a nitric oxide donor

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and culture until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-3 hours).

-

Induce oxidative stress by adding a toxic concentration of sodium nitroprusside (e.g., 5-10 µM).

-

Incubate the cells for a further 16-24 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Express cell viability as a percentage of the control (untreated) cells.

-

Plot cell viability against the logarithm of the this compound concentration to determine the EC50 value.

Objective: To measure the levels of intracellular reactive oxygen species (ROS) in neuronal cells.

Materials:

-

Neuronal cell culture

-

Sodium nitroprusside

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture neuronal cells in a suitable format (e.g., 96-well plate or coverslips).

-

Treat the cells with this compound followed by sodium nitroprusside as described in the MTT assay protocol.

-

Wash the cells with PBS and then incubate with DCFH-DA (e.g., 10 µM) in the dark for 30-60 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Objective: To quantify the extent of lipid peroxidation in neuronal cells by measuring malondialdehyde (MDA) levels.

Materials:

-

Neuronal cell culture

-

Sodium nitroprusside

-

This compound

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

Spectrophotometer

Procedure:

-

Culture and treat neuronal cells as previously described.

-

Harvest the cells and homogenize them in a suitable buffer containing BHT.

-

Precipitate the proteins by adding TCA and centrifuge to collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 90-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Experimental Workflow for Neuroprotection Assays

Caption: General workflow for neuroprotection assays.

Putative Signaling Pathways in Neuroprotection

While direct experimental evidence specifically linking this compound to the modulation of key neuroprotective signaling pathways is currently limited, the known antioxidant and neuroprotective properties of other carbazole derivatives suggest the potential involvement of the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cell survival, proliferation, and response to oxidative stress.

Putative Neuroprotective Signaling of this compound

Dehydropirlindole as a Free Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of neurodegenerative disorders. The subsequent damage to neurons, lipids, proteins, and DNA contributes significantly to cellular demise. This technical guide delves into the role of dehydropirlindole (DHP), an active metabolite of the tetracyclic antidepressant pirlindole (PIR), as a potent agent in mitigating oxidative stress. While its parent compound, pirlindole, is primarily recognized as a reversible inhibitor of monoamine oxidase A (MAO-A), emerging evidence robustly indicates that both pirlindole and this compound possess significant neuroprotective properties independent of MAO-A inhibition.[1][2] These properties are largely attributed to their capacity to function as free radical scavengers. This document consolidates the current understanding of this compound's antioxidant effects, presenting key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.

Introduction to this compound and Oxidative Stress

Pirlindole is a tetracyclic antidepressant that has been in clinical use in some countries for the treatment of depression.[3][4] Its primary pharmacological action is the selective and reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.[5][6] However, research has uncovered a compelling secondary characteristic of pirlindole and its dehydro-derivative: neuroprotection against oxidative insults.[1][2]

Oxidative stress in the central nervous system is implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[1] It involves the overproduction of ROS, such as the hydroxyl radical (OH•) and nitric oxide (NO), which can be triggered by factors like excess intracellular iron through the Fenton reaction.[1] These highly reactive molecules can initiate a cascade of damaging events, including lipid peroxidation of cell membranes and mitochondrial dysfunction, ultimately leading to neuronal cell death.[1] this compound has demonstrated a significant ability to protect neuronal cells from such damage, suggesting a direct or indirect role in neutralizing these harmful free radicals.[1][2]

Quantitative Data on Neuroprotective and Antioxidant Effects

The protective effects of this compound have been quantified in several in vitro studies using primary rat hippocampal and cortical neuron cultures. These studies primarily focused on cell viability and reduction of oxidative stress markers in response to toxins. The data consistently shows that this compound and pirlindole offer protection at pharmacologically relevant concentrations.

Table 1: Neuroprotective Efficacy against Iron-Induced Oxidative Stress

| Compound | Cell Type | Parameter | EC50 (µM) | Reference |

| This compound (DHP) | Hippocampal | Cell Survival | 12 | [1] |

| Pirlindole (PIR) | Hippocampal | Cell Survival | 6 | [1] |

| This compound (DHP) | Cortical | Cell Survival | 6 | [1] |

| Pirlindole (PIR) | Cortical | Cell Survival | 5 | [1] |

| Trolox (Control) | Hippocampal | Cell Survival | 19 | [1] |

Table 2: Neuroprotective Efficacy against Nitric Oxide-Induced Toxicity

| Compound | Treatment Protocol | Parameter | EC50 (µM) | Reference |

| This compound (DHP) | Pre-treatment | Cell Survival | 3 | [2] |

| Pirlindole (PIR) | Pre-treatment | Cell Survival | 7 | [2] |

| This compound (DHP) | Post-treatment | Cell Survival | 4 | [2] |

| Pirlindole (PIR) | Post-treatment | Cell Survival | 9 | [2] |

| Trolox (Control) | Pre-treatment | Cell Survival | 17 | [2] |

Table 3: MAO-A Inhibition

| Compound | Parameter | IC50 (µM) | Reference |

| This compound (DHP) | MAO-A Inhibition | 2 | [1] |

| Pirlindole (PIR) | MAO-A Inhibition | 2 | [1] |

Note: The protective effects of this compound and pirlindole are considered unrelated to their MAO-A inhibition, as other potent MAO-A inhibitors did not show similar neuroprotective activity in the same studies.[1]

Mechanism of Action: Free Radical Scavenging

The primary mechanism underlying the neuroprotective effects of this compound is believed to be its ability to scavenge free radicals. This is supported by experiments showing that it reduces key markers of oxidative stress, namely intracellular peroxide production and lipid peroxidation.[1][2]

In models of iron-induced toxicity, the Fenton reaction is a key source of hydroxyl radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

In models of nitric oxide toxicity, the donor compound (sodium nitroprusside) releases NO, which can lead to the formation of other reactive nitrogen species. This compound's ability to protect cells in both these models points to a broad-spectrum antioxidant capacity.

Signaling Pathway and Protective Action

The following diagram illustrates the general pathway of oxidative stress-induced cell death and the proposed point of intervention for this compound.

Caption: this compound's proposed mechanism of action.

Experimental Protocols

The following are representative methodologies for assays used to quantify the neuroprotective and antioxidant effects of this compound.

Cell Culture and Induction of Oxidative Stress

-

Cell Lines: Primary hippocampal or cortical neurons from rat embryos.

-

Culture: Cells are seeded in appropriate culture plates and maintained in neurobasal medium supplemented with B27 and glutamine.

-

Iron-Induced Toxicity: After a set period in culture (e.g., 8-10 days), cells are exposed to 2 µM FeSO₄ alone or in the presence of various concentrations of this compound or control compounds.[1]

-

Nitric Oxide-Induced Toxicity: Cells are pre-incubated with this compound for 3 hours, followed by the addition of 5 µM sodium nitroprusside (NO donor) for 16 hours.[2]

Assessment of Cell Viability (Lactate Dehydrogenase Assay)

This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

-

Principle: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The rate of NADH formation is proportional to LDH activity and can be measured spectrophotometrically at 340 nm.

-

Procedure (Representative):

-

After the 16-hour incubation with the toxin and test compounds, collect the culture medium.[1][2]

-

Centrifuge the medium to remove debris.

-

Transfer an aliquot of the supernatant to a new plate.

-

Add the LDH assay reaction mixture (containing lactate and NAD⁺).

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at 340 nm at regular intervals.

-

Cell death is expressed as a percentage of the LDH release in the toxin-only control group.

-

Measurement of Intracellular Peroxide Production (DCF-DA Assay)

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

-

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure (Representative):

-

Following treatment, wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA (e.g., 10 µM) in buffer and incubate for 30-60 minutes at 37°C.[1][2]

-

Wash the cells again to remove excess probe.

-

Induce oxidative stress (e.g., with FeSO₄ or sodium nitroprusside).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Caption: Workflow for the DCF-DA intracellular ROS assay.

Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically or fluorometrically.

-

Procedure (Representative):

-

After a 6-hour incubation with the toxin and test compounds, wash and scrape the cells.[1]

-

Sonicate the cell samples and take an aliquot for protein determination.

-

Add an acid solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95-100°C for a set time (e.g., 60 minutes).

-

Cool the samples and measure the fluorescence (Ex: ~530 nm, Em: ~550 nm) or absorbance (~532 nm).

-

Normalize the TBARS level to the protein content of the sample.

-

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a neuroprotective agent with significant antioxidant properties. Its ability to shield neuronal cells from both iron- and nitric oxide-induced oxidative stress at low micromolar concentrations highlights its potential as a therapeutic candidate for neurodegenerative diseases. The protective mechanism appears to be directly linked to the scavenging of free radicals, thereby preventing downstream damaging events like lipid peroxidation and mitochondrial failure.

While the cell-based data is promising, further research is warranted. Specifically, direct quantification of this compound's free radical scavenging capacity using standard chemical assays such as DPPH, ABTS, and hydroxyl radical scavenging assays would provide valuable IC50 data to compare its intrinsic antioxidant activity with other known antioxidants. Furthermore, elucidating the specific downstream signaling pathways modulated by this compound beyond general ROS reduction would offer deeper insights into its neuroprotective action and could reveal novel therapeutic targets. Such studies will be crucial in fully characterizing the antioxidant profile of this compound and advancing its development for clinical applications in oxidative stress-related pathologies.

References

- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. idpublications.org [idpublications.org]

Dehydropirlindole's Antioxidant Potential in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydropirlindole (DHP), a derivative of the monoamine oxidase-A inhibitor Pirlindole, has demonstrated significant neuroprotective properties against oxidative stress in neuronal cells. This technical guide provides an in-depth analysis of its antioxidant potential, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action. The available evidence strongly suggests that this compound's protective effects are not linked to MAO-A inhibition but rather to its intrinsic free radical scavenging capabilities. This positions DHP as a compound of interest for further investigation in the context of neurodegenerative diseases where oxidative stress is a key pathological feature.

Quantitative Efficacy of this compound

The antioxidant and neuroprotective effects of this compound have been quantified in primary rat hippocampal and cortical cell cultures subjected to iron-induced and nitric oxide-induced toxicity. The following tables summarize the key efficacy data.

Table 1: Neuroprotective Efficacy of this compound against Iron-Induced Toxicity

| Compound | Cell Type | EC50 (µM) for Cell Survival |

| This compound | Hippocampal | 12[1] |

| This compound | Cortical | 6[1] |

| Pirlindole | Hippocampal | 6[1] |

| Pirlindole | Cortical | 5[1] |

| Trolox (Reference) | Hippocampal | 19[1] |

EC50: Half-maximal effective concentration required to protect against Fe²⁺-induced toxicity.

Table 2: Neuroprotective Efficacy of this compound against Nitric Oxide-Induced Toxicity

| Compound | Cell Type | EC50 (µM) for Cell Survival |

| This compound | Hippocampal/Cortical | 3[2] |

| Pirlindole | Hippocampal/Cortical | 7[2] |

| Trolox (Reference) | Hippocampal/Cortical | 17[2] |

EC50: Half-maximal effective concentration required to protect against sodium nitroprusside (NO donor)-induced toxicity.

Table 3: Inhibition of MAO-A

| Compound | IC50 (µM) for MAO-A Inhibition |

| This compound | 2[1] |

| Pirlindole | 2[1] |

| Brofaromine | 0.2[1] |

IC50: Half-maximal inhibitory concentration.

Proposed Mechanism of Action: Free Radical Scavenging

The primary mechanism underlying this compound's antioxidant potential is hypothesized to be direct free radical scavenging. This is supported by its ability to reduce intracellular peroxide production and lipid peroxidation in neuronal cells exposed to oxidative insults. The presence of an aromatic ring and a double bond in its structure may contribute to its ability to donate a hydrogen atom and neutralize free radicals. Notably, its neuroprotective effects occur at concentrations where MAO-A inhibition is not the primary mode of action.

Caption: Proposed free radical scavenging mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antioxidant potential of this compound in neuronal cells.

Cell Viability Assessment (Lactate Dehydrogenase Assay)

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.

Caption: Workflow for the Lactate Dehydrogenase (LDH) assay.

Protocol:

-

Primary neuronal cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound, with or without an oxidative stressor (e.g., 2 µM FeSO₄).

-

After a 16-hour incubation, the supernatant is collected.

-

The supernatant is transferred to a new plate, and an LDH assay reagent containing pyruvate and NADH is added.

-

The plate is incubated at room temperature in the dark.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cytotoxicity is calculated as the percentage of LDH released compared to control wells with complete cell lysis.

Intracellular Peroxide Production (DCF-DA Assay)

This assay measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

Protocol:

-

Neuronal cells are cultured on plates suitable for fluorescence microscopy or a plate reader.

-

Cells are pre-loaded with DCF-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

After washing, cells are treated with this compound and an oxidative stressor.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Lipid Peroxidation Assessment (TBARS Assay)

The TBARS assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.

Protocol:

-

Following treatment of neuronal cells with this compound and an oxidative stressor, cell lysates are prepared.

-

An acidic reagent and thiobarbituric acid (TBA) are added to the lysates.

-

The mixture is heated to induce the reaction between MDA and TBA, forming a colored adduct.

-

After cooling, the absorbance of the adduct is measured at ~532 nm.

-

The concentration of MDA is determined by comparing the absorbance to a standard curve.

Mitochondrial Function Assessment (MTT Assay)

The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.

Caption: Workflow for the MTT assay.

Protocol:

-

Neuronal cells are cultured and treated in a 96-well plate as described previously.

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells.

Future Directions and Conclusion

The current body of evidence strongly supports the antioxidant and neuroprotective effects of this compound in neuronal cells, primarily through a free radical scavenging mechanism. However, further research is warranted to fully elucidate its molecular targets and signaling pathways. Investigating its potential to modulate endogenous antioxidant systems, such as the Nrf2-ARE pathway, would provide a more comprehensive understanding of its mechanism of action.

References

chemical structure and properties of Dehydropirlindole

An In-Depth Technical Guide to the Chemical Structure and Properties of Pirlindole and its Synthetic Intermediate, Dehydropirlindole

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Pirlindole, a tetracyclic antidepressant. Pirlindole is primarily known as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3][4] The compound "this compound" is identified as a direct precursor in the chemical synthesis of Pirlindole.[2] Due to the limited availability of specific data for this compound, this document will focus on the well-characterized final compound, Pirlindole, while incorporating all available information regarding its dehydro-precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Pirlindole (8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole) is a tetracyclic compound.[1] this compound is the immediate synthetic intermediate, which is then reduced to form Pirlindole.[2]

Chemical Structures:

-

Pirlindole: C15H18N2

-

This compound: C15H16N2

Physicochemical Properties of Pirlindole

The following table summarizes the key physicochemical and pharmacokinetic properties of Pirlindole.

| Property | Value |

| Molar Mass | 226.323 g·mol−1[2] |

| Molecular Formula | C15H18N2[2] |

| Bioavailability | 20–30%[2] |

| Protein Binding | 95%[2] |

| Metabolism | Hepatic[2][5] |

| Elimination Half-life | Up to 8 days[2] |

| Excretion | Urine (50–70%), Feces (25–45%)[2] |

Experimental Protocols

1. Synthesis of Pirlindole

The synthesis of Pirlindole involves a multi-step process, with this compound as a key intermediate.[2]

Protocol:

-

Step 1: Fischer Indole Synthesis: Reaction of p-Tolylhydrazine Hydrochloride with 1,2-Cyclohexanedione to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.

-

Step 2: Imine Formation: The product from Step 1 is reacted with ethanolamine to form an imine.

-

Step 3: Halogenation: The imine is then treated with phosphorus oxychloride.

-

Step 4: Intramolecular Alkylation: This step leads to the formation of this compound through intramolecular alkylation with the indole nitrogen.

-

Step 5: Reduction: The imine in this compound is reduced using sodium borohydride to yield the final product, Pirlindole.

2. Analytical Methodology

A standard method for the analysis of Pirlindole and its intermediates like this compound in biological matrices would involve High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol Outline:

-

Sample Preparation: Protein precipitation of the plasma/serum sample with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC system.

-

Chromatographic Separation: A C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition of the precursor ion to a specific product ion for both Pirlindole and an internal standard.

Pharmacology and Mechanism of Action

Pirlindole's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][4] This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.[4] Secondarily, Pirlindole also acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Notably, its dehydro-derivative has been studied for its influence on the activity of monoamine oxidase A and GABAA receptor binding.

References

- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirlindole - Wikipedia [en.wikipedia.org]

- 3. Pirlindole [medbox.iiab.me]

- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Dehydropirlindole: A Technical Overview of Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropirlindole, a derivative of the tetracyclic antidepressant pirlindole, has emerged as a compound of interest in neuropharmacology. Preliminary in vitro investigations have revealed its potent inhibitory effects on monoamine oxidase A (MAO-A) and its activity as a GABAA receptor antagonist. Furthermore, studies have highlighted its neuroprotective properties against oxidative and nitric oxide-induced cellular stress. This technical guide provides a comprehensive summary of the available in vitro data on this compound, including detailed experimental protocols and visual representations of its mechanisms of action and experimental workflows.

Core Activities of this compound

Quantitative Data Summary

The in vitro bioactivity of this compound has been quantified across several key molecular targets and cellular models. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Target/Assay | Tissue/Cell Type | IC50 (µM) | Reference |

| Monoamine Oxidase A (MAO-A) Inhibition | Rat Brain | 0.005 - 0.3 | [1][2] |

| Monoamine Oxidase A (MAO-A) Inhibition | Human Placenta | 0.005 - 0.3 | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Effect | Cellular Model | EC50 (µM) | Reference |

| GABAA Receptor Blockade | Not Specified | 12 | [1][2] |

| Neuroprotection against NO-induced toxicity | Rat Hippocampal/Cortical Cultures | 3 | [3] |

| Neuroprotection against Fe2+-induced toxicity | Rat Hippocampal Cultures | 12 | [4] |

| Neuroprotection against Fe2+-induced toxicity | Rat Cortical Cultures | 6 | [4] |

Table 2: In Vitro Functional and Protective Effects of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies of this compound.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound on the activity of the MAO-A enzyme.

1. Enzyme Preparation:

-

Mitochondria from rat brain or human placenta are isolated through differential centrifugation.

-

The mitochondrial pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).

2. Assay Procedure:

-

The reaction mixture contains the mitochondrial enzyme preparation, a specific substrate for MAO-A (e.g., kynuramine), and varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate.

-

The mixture is incubated at 37°C for a defined period.

-

The enzymatic reaction is stopped, typically by the addition of a strong acid or base.

3. Detection:

-

The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can be achieved using spectrophotometry or fluorometry, measuring the change in absorbance or fluorescence at a specific wavelength.[5]

4. Data Analysis:

-

The percentage of MAO-A inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of MAO-A activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GABAA Receptor Binding Assay

This assay measures the ability of this compound to bind to and block GABAA receptors.

1. Membrane Preparation:

-

Rat brain tissue is homogenized in a sucrose buffer and centrifuged to pellet the crude membrane fraction.

-

The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances.

2. Binding Reaction:

-

The prepared brain membranes are incubated with a radiolabeled ligand that specifically binds to the GABAA receptor (e.g., [3H]muscimol).

-

The incubation is performed in the presence of varying concentrations of this compound.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known GABAA agonist like GABA) from the total binding.

-

The EC50 value for GABAA receptor blockade is determined by analyzing the displacement of the radioligand by this compound.

Neuroprotection Assays

These assays assess the ability of this compound to protect neuronal cells from toxic insults.

1. Cell Culture:

-

Primary neuronal cultures are established from the hippocampus or cortex of rat embryos.

-

The cells are plated on culture dishes and maintained in a suitable growth medium for several days to allow for maturation.

2. Induction of Toxicity:

-

Nitric Oxide (NO)-Induced Toxicity: Cells are exposed to a nitric oxide donor, such as sodium nitroprusside (SNP), which releases NO into the culture medium.

-

Oxidative Stress-Induced Toxicity: Cells are treated with an agent that induces oxidative stress, such as ferrous sulfate (FeSO4), which generates reactive oxygen species (ROS).

3. Treatment with this compound:

-

This compound is added to the cell cultures at various concentrations either before (pre-treatment) or after (post-treatment) the addition of the toxic agent.

4. Assessment of Cell Viability:

-

Cell viability is measured using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

5. Data Analysis:

-

The percentage of cell survival is calculated for each concentration of this compound compared to the control (cells exposed to the toxic agent alone).

-

The EC50 value, representing the concentration of this compound that provides 50% protection, is determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflow of the in vitro neuroprotection experiments.

Caption: MAO-A Inhibition by this compound.

Caption: Neuroprotection Assay Workflow.

References

- 1. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Dehydropirlindole: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydropirlindole, an active metabolite of the tetracyclic antidepressant pirlindole, has demonstrated significant neuroprotective properties that appear to be independent of its established role as a monoamine oxidase A (MAO-A) inhibitor.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on target identification and validation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes a hypothesized signaling pathway based on its observed antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and neuropharmacology.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, Pirlindole, in neuroprotection and MAO-A inhibition.

Table 1: Neuroprotective Efficacy of this compound and Pirlindole

| Compound | Cell Type | Insult | Parameter | EC50 (µM) | Reference |

| This compound | Hippocampal Neurons | FeSO4-induced toxicity | Cell Survival | 12 | [1] |

| Pirlindole | Hippocampal Neurons | FeSO4-induced toxicity | Cell Survival | 6 | [1] |

| This compound | Cortical Neurons | FeSO4-induced toxicity | Cell Survival | 6 | [1] |

| Pirlindole | Cortical Neurons | FeSO4-induced toxicity | Cell Survival | 5 | [1] |

| This compound | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 3 | [2] |

| Pirlindole | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 7 | [2] |

| This compound (Post-treatment) | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 4 | [2] |

| Pirlindole (Post-treatment) | Hippocampal/Cortical Neurons | Sodium Nitroprusside (NO donor) | Cell Survival | 9 | [2] |

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

| Compound | Parameter | IC50 (µM) | Reference |

| This compound | MAO-A Inhibition | 2 | [1] |

| Pirlindole | MAO-A Inhibition | 2 | [1] |

Target Identification and Validation

The primary known target of this compound is Monoamine Oxidase A (MAO-A) . However, studies strongly suggest that its neuroprotective effects are not mediated by MAO-A inhibition.[1][2] This indicates the existence of one or more distinct molecular targets responsible for its antioxidant and cytoprotective activities.

Hypothesized Target: Nrf2 Signaling Pathway

A plausible, yet unconfirmed, target for this compound's antioxidant effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular antioxidant responses. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound's interaction with the Nrf2 pathway is currently lacking, its observed effects, such as the reduction of intracellular peroxides and lipoperoxidation, are consistent with the activation of such a pathway.[1][2]

Caption: Hypothesized Nrf2-mediated antioxidant pathway of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Lines: Primary cultures of rat hippocampal or cortical neurons are commonly used.

-

Culture Conditions: Cells are typically maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Oxidative Stress:

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. For pre-treatment protocols, the drug is added prior to the insult, while for post-treatment, it is added after the induction of toxicity.[1][2]

Assessment of Cell Viability

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, which is proportional to the extent of cell death.

-

MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

Measurement of Oxidative Stress Markers

-

Intracellular Peroxide Production: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is used. DCF-DA is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Lipoperoxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is employed to measure malondialdehyde (MDA), an end product of lipid peroxidation.

Monoamine Oxidase A (MAO-A) Inhibition Assay

-

Principle: The activity of MAO-A is determined by measuring the rate of conversion of a specific substrate (e.g., [14C]serotonin) to its corresponding product.

-

Procedure: Brain mitochondrial fractions are incubated with varying concentrations of this compound, and the rate of substrate metabolism is quantified to determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for target identification and validation, which can be applied to further investigate the mechanism of action of this compound.

Caption: General workflow for drug target identification and validation.

Future Directions

The definitive identification of this compound's molecular target(s) beyond MAO-A is crucial for its further development as a potential therapeutic agent for neurodegenerative diseases. Future research should focus on:

-

Affinity-based proteomics: Utilizing this compound as a bait molecule to pull down its binding partners from neuronal cell lysates.

-

Genetic approaches: Employing techniques such as siRNA or CRISPR-Cas9 to screen for genes that are essential for this compound-mediated neuroprotection.

-

Direct assessment of Nrf2 pathway activation: Investigating the effect of this compound on Nrf2 nuclear translocation and the expression of its downstream target genes.

By elucidating the precise mechanism of action, the therapeutic potential of this compound can be fully realized, paving the way for the development of novel neuroprotective strategies.

References

- 1. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Pirlindole and Dehydropirlindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research on Pirlindole and its active metabolite, Dehydropirlindole. Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with a secondary mechanism involving the inhibition of noradrenaline and 5-hydroxytryptamine reuptake.[1] this compound, formed through the oxidation of Pirlindole, also exhibits potent MAO-A inhibitory activity. This document consolidates key quantitative data on their biochemical activity, details the experimental methodologies used in seminal studies, and presents visual representations of relevant biological pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutics targeting monoaminergic systems and related neurological disorders.

Core Pharmacological Profiles

Pirlindole and this compound are primarily characterized by their inhibitory effects on monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Their reversible nature of MAO-A inhibition distinguishes them from older, irreversible MAOIs, potentially leading to a more favorable side-effect profile.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Pirlindole and this compound, focusing on their MAO-A inhibitory potency and neuroprotective effects.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition

| Compound | IC50 (µM) - Rat Brain | IC50 (µM) - Human Placenta |

| Pirlindole | 2 | 0.005 - 0.3 |

| This compound | 2 | 0.005 - 0.3 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][4]

Table 2: Neuroprotective Effects Against Oxidative Stress

| Compound | EC50 (µM) - Fe2+-induced toxicity (Hippocampal cells) | EC50 (µM) - Fe2+-induced toxicity (Cortical cells) | EC50 (µM) - NO-induced toxicity |

| Pirlindole | 6 | 5 | 7 |

| This compound | 12 | 6 | 3 |

EC50 values represent the concentration of the compound that provides 50% of the maximal protective effect against the induced toxicity.[4][5]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide, providing a basis for replication and further investigation.

Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of Pirlindole and this compound on MAO-A activity.

Methodology: A fluorometric method is utilized to measure the production of 4-hydroxyquinoline from the MAO-A substrate, kynuramine.[6]

Procedure:

-

Enzyme Preparation: Homogenates of rat brain or human placenta are prepared to serve as the source of MAO-A.

-

Reaction Mixture: A reaction buffer is prepared containing a suitable pH and ionic strength (e.g., potassium phosphate buffer).

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compounds (Pirlindole or this compound) for a specified duration at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The reaction is initiated by the addition of the MAO-A substrate, kynuramine.

-

Fluorescence Measurement: The fluorescence of the product, 4-hydroxyquinoline, is measured at appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Neuroprotection Assays Against Oxidative Stress

Objective: To assess the protective effects of Pirlindole and this compound against neuronal cell death induced by oxidative stress.

Methodologies:

-

Iron (Fe2+)-Induced Toxicity Model: [4]

-

Cell Culture: Primary cultures of rat hippocampal or cortical neurons are established.

-

Treatment: Cells are exposed to a toxic concentration of ferrous sulfate (FeSO4) in the presence or absence of varying concentrations of Pirlindole or this compound.

-

Assessment of Cell Viability:

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is measured as an indicator of cytotoxicity.

-

MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT to formazan.

-

-

Measurement of Oxidative Stress Markers:

-

Intracellular Peroxide Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Lipid Peroxidation: Assessed by measuring thiobarbituric acid reactive substances (TBARS).

-

-

-

Nitric Oxide (NO)-Induced Toxicity Model: [5]

-

Cell Culture: Similar to the iron-induced toxicity model.

-

Treatment: Cells are exposed to a nitric oxide donor, such as sodium nitroprusside, with or without the test compounds.

-

Assessment: Cell viability and markers of oxidative stress are measured as described above.

-

Synthesis Outlines

The following provides a general overview of the synthetic routes for Pirlindole and this compound.

Synthesis of Pirlindole

The synthesis of Pirlindole typically starts from 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one.[1]

General Scheme:

-

Imine Formation: Reaction of 6-methyl-1,2,3,4-tetrahydrocarbazol-1-one with ethanolamine to form an imine.[1]

-

Halogenation: The resulting intermediate is halogenated, for instance, using phosphorus oxychloride.[1]

-

Intramolecular Cyclization: Intramolecular alkylation leads to the formation of the pyrazino[3,2,1-jk]carbazole ring system, yielding this compound.[1]

-

Reduction: The imine in this compound is reduced using a reducing agent like sodium borohydride to yield Pirlindole.[1]

Synthesis of this compound

This compound is an intermediate in the synthesis of Pirlindole and can also be formed by the oxidation of Pirlindole.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Pirlindole and a typical experimental workflow for assessing neuroprotection.

Caption: Mechanism of MAO-A Inhibition by Pirlindole.

References

- 1. Pirlindole - Wikipedia [en.wikipedia.org]

- 2. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Pirlindole and this compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre- and post-treatment with pirlindole and this compound protects cultured brain cells against nitric oxide-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Dehydropirlindole from Pirlindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropirlindole, a potential metabolite and synthetic precursor of the tetracyclic antidepressant Pirlindole, is a compound of interest in medicinal chemistry and drug metabolism studies. This document provides a detailed protocol for the synthesis of this compound from Pirlindole via a chemical dehydrogenation reaction. While specific literature on this direct conversion is scarce, this protocol is based on established methods for the dehydrogenation of N-heterocyclic compounds. The procedure outlines the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an effective oxidizing agent for this transformation. This application note also includes a proposed workflow, a summary of expected analytical data, and a discussion of the potential signaling pathway implications of this conversion.

Introduction

Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which has been used as an antidepressant. The metabolic fate of Pirlindole and the synthesis of its derivatives are crucial for understanding its complete pharmacological profile and for the development of new chemical entities. This compound is an oxidized analog of Pirlindole and is mentioned as an intermediate in some synthetic routes to Pirlindole itself. The conversion of Pirlindole to this compound represents a key oxidative transformation. This protocol provides a robust method for achieving this synthesis on a laboratory scale.

Data Presentation

As experimental analytical data for this compound is not widely available in the public domain, the following table presents the expected key analytical parameters based on the proposed structure. Researchers should verify the identity and purity of the synthesized compound using these and other appropriate analytical techniques.

| Parameter | Expected Value/Method |

| Molecular Formula | C₁₅H₁₆N₂ |

| Molecular Weight | 224.30 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts for aromatic, olefinic, and aliphatic protons. Key signals would be the appearance of a new olefinic proton signal and shifts in the protons adjacent to the newly formed double bond. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts for aromatic, olefinic, and aliphatic carbons. Key signals would be the appearance of two new sp² hybridized carbon signals in the pyrazine ring. |

| Mass Spectrometry (ESI+) | m/z = 225.1386 [M+H]⁺ |

| Infrared (IR) (KBr) | Characteristic peaks for C=C and C-N stretching vibrations. |

| Purity (HPLC) | >95% |

Experimental Protocol: Dehydrogenation of Pirlindole using DDQ

This protocol describes the dehydrogenation of Pirlindole to yield this compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

Materials:

-

Pirlindole hydrochloride

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pirlindole hydrochloride (1.0 g, 3.8 mmol) in anhydrous dichloromethane (40 mL). Neutralize the hydrochloride salt by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Addition of DDQ: To the solution of free-base Pirlindole in DCM, add DDQ (0.95 g, 4.18 mmol, 1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the Pirlindole spot and the appearance of a new, typically more polar, spot for this compound indicates reaction progression.

-

Work-up: Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

-

Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

Chemical Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway Context

The conversion of Pirlindole to this compound may have implications for its interaction with biological targets. While Pirlindole is a known MAO-A inhibitor, the pharmacological activity of this compound may differ. The introduction of a double bond can alter the molecule's conformation and electronic properties, potentially affecting its binding affinity and selectivity for MAO-A and other receptors.

Caption: Potential impact on biological target interaction.

Application Notes and Protocols: In Vitro Neuroprotection Assay Using Dehydropirlindole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydropirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A), has demonstrated significant neuroprotective properties independent of its MAO-A inhibitory activity. Studies have shown its efficacy in protecting cultured rat hippocampal and cortical neurons against oxidative stress-induced cell death, primarily through mechanisms involving free radical scavenging and enhancement of mitochondrial function.[1] This application note provides a detailed protocol for assessing the neuroprotective effects of this compound against iron-induced oxidative stress in a human neuroblastoma cell line, SH-SY5Y.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in various neurodegenerative diseases.[2] The protocols outlined herein provide a robust framework for evaluating the potential of this compound and other neuroprotective compounds to mitigate oxidative damage in a controlled in vitro setting. Methodologies for assessing cell viability, intracellular ROS production, lipid peroxidation, and mitochondrial function are described in detail.

Data Presentation

The following tables summarize exemplary quantitative data obtained from in vitro neuroprotection assays with this compound.

Table 1: Neuroprotective Effect of this compound on Cell Viability (LDH Assay)

| Treatment Group | LDH Release (% of Control) | Standard Deviation |

| Control | 100.0 | ± 5.2 |

| FeSO₄ (100 µM) | 185.4 | ± 12.1 |

| This compound (1 µM) + FeSO₄ | 162.8 | ± 9.8 |

| This compound (5 µM) + FeSO₄ | 135.1 | ± 8.5 |

| This compound (10 µM) + FeSO₄ | 110.3 | ± 6.7 |

| This compound (25 µM) + FeSO₄ | 102.5 | ± 5.9 |

Table 2: Effect of this compound on Intracellular ROS Production (DCF-DA Assay)

| Treatment Group | DCF Fluorescence (Arbitrary Units) | Standard Deviation |

| Control | 5,234 | ± 312 |

| FeSO₄ (100 µM) | 15,876 | ± 987 |

| This compound (1 µM) + FeSO₄ | 12,987 | ± 854 |

| This compound (5 µM) + FeSO₄ | 9,876 | ± 654 |

| This compound (10 µM) + FeSO₄ | 7,123 | ± 432 |

| This compound (25 µM) + FeSO₄ | 5,890 | ± 350 |

Table 3: Inhibition of Lipid Peroxidation by this compound (TBARS Assay)

| Treatment Group | TBARS Level (nmol/mg protein) | Standard Deviation |

| Control | 1.2 | ± 0.15 |

| FeSO₄ (100 µM) | 4.8 | ± 0.42 |

| This compound (1 µM) + FeSO₄ | 3.9 | ± 0.35 |

| This compound (5 µM) + FeSO₄ | 2.7 | ± 0.28 |

| This compound (10 µM) + FeSO₄ | 1.8 | ± 0.21 |

| This compound (25 µM) + FeSO₄ | 1.4 | ± 0.18 |

Table 4: Enhancement of Mitochondrial Function by this compound (MTT Assay)

| Treatment Group | % Cell Viability (relative to control) | Standard Deviation |

| Control | 100.0 | ± 4.5 |

| FeSO₄ (100 µM) | 45.2 | ± 3.8 |

| This compound (1 µM) + FeSO₄ | 58.9 | ± 4.1 |

| This compound (5 µM) + FeSO₄ | 75.6 | ± 5.2 |

| This compound (10 µM) + FeSO₄ | 89.3 | ± 6.1 |

| This compound (25 µM) + FeSO₄ | 96.7 | ± 5.8 |

Table 5: EC₅₀ Values of this compound in Neuroprotection Assays

| Assay | EC₅₀ (µM) |

| LDH Release Inhibition | 6.5 |

| ROS Scavenging | 7.2 |

| Lipid Peroxidation Inhibition | 6.8 |

| Mitochondrial Function Restoration | 5.9 |

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurobiology research due to its ability to differentiate into a neuronal phenotype.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM/F12 medium supplemented with 1% FBS and 10 µM Retinoic Acid (RA) (Differentiation Medium)

-

Poly-D-lysine coated cell culture plates/flasks

-

Trypsin-EDTA

Protocol:

-

Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO₂.

-

For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10⁴ cells/cm².

-

After 24 hours, replace the Growth Medium with Differentiation Medium.

-

Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days, to allow for neuronal differentiation. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Induction of Oxidative Stress

Ferrous sulfate (FeSO₄) is used to induce oxidative stress via the Fenton reaction, which generates highly reactive hydroxyl radicals.

Materials:

-

Differentiated SH-SY5Y cells in 96-well plates

-

Sterile PBS

-

FeSO₄ solution (prepare fresh in sterile water)

Protocol:

-

Prepare a stock solution of FeSO₄. A typical final concentration to induce significant neurotoxicity is 100 µM.

-

Wash the differentiated SH-SY5Y cells once with sterile PBS.

-

Add fresh culture medium containing the desired concentration of FeSO₄ to the cells.

This compound Treatment

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

Protocol:

-

Prepare various concentrations of this compound in culture medium.

-

Pre-treat the differentiated SH-SY5Y cells with the this compound solutions for a specified period (e.g., 1-2 hours) before inducing oxidative stress with FeSO₄. Alternatively, co-treat the cells with this compound and FeSO₄.

Assessment of Neuroprotection

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

LDH Cytotoxicity Assay Kit

Protocol:

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to the control (untreated cells) and the maximum LDH release (cells treated with a lysis buffer).

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS.

Materials:

-

DCFH-DA solution

-

Hanks' Balanced Salt Solution (HBSS)

Protocol:

-

After treatment, wash the cells with HBSS.

-

Incubate the cells with DCFH-DA solution (typically 10-20 µM in HBSS) in the dark at 37°C for 30-60 minutes.

-

Wash the cells again with HBSS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

TBA reagent

-

Trichloroacetic acid (TCA)

-

Cell lysis buffer

Protocol:

-

After treatment, harvest the cells and prepare a cell lysate.

-

Add TCA to the lysate to precipitate proteins, then centrifuge to collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance of the resulting pink-colored product at ~532 nm.

-

Quantify the TBARS level using a standard curve of MDA.

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which reflects the activity of mitochondrial dehydrogenases.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Express the results as a percentage of the viability of control cells.

Visualization of Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing this compound's neuroprotective effects.

References

Dehydropirlindole Treatment in SH-SY5Y Cell Culture Models: Application Notes and Protocols

Initial Research Findings: A comprehensive literature search for "Dehydropirlindole" and its application in SH-SY5Y cell culture models did not yield specific results. The current body of scientific literature accessible through the performed searches does not contain studies detailing the effects, protocols, or signaling pathways of this compound in this specific cell line.

Therefore, the following application notes and protocols are presented as a generalized framework based on common experimental designs used for testing novel compounds in SH-SY5Y cells for neuroprotective and anti-apoptotic effects. These methodologies are derived from studies on other compounds and should be adapted and optimized specifically for this compound once preliminary data becomes available.

I. Introduction to SH-SY5Y Cells in Neurodegenerative Disease Research

The human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model in neuroscience research.[1][2] These cells, derived from a bone marrow biopsy, can be differentiated into a more mature neuronal phenotype, expressing markers associated with dopaminergic neurons.[1][3] This characteristic makes them particularly valuable for studying the cellular and molecular mechanisms underlying neurodegenerative disorders such as Parkinson's and Alzheimer's disease, and for the preliminary screening of potential therapeutic compounds.[1] SH-SY5Y cells are amenable to various experimental manipulations, including the induction of cellular stress to mimic disease states, making them a suitable platform for assessing the neuroprotective potential of novel molecules.

II. Hypothetical Application: Assessing the Neuroprotective Effects of this compound

This application note outlines a hypothetical experimental workflow to evaluate the potential of this compound to protect SH-SY5Y cells from oxidative stress-induced apoptosis, a common pathological feature in many neurodegenerative diseases.

Experimental Workflow

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

III. Detailed Experimental Protocols

A. SH-SY5Y Cell Culture and Neuronal Differentiation

-

Cell Culture:

-

Culture SH-SY5Y cells in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

-

Neuronal Differentiation Protocol:

-

Seed SH-SY5Y cells at a desired density in a new culture vessel.

-

To induce differentiation, replace the complete medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and a differentiating agent such as all-trans-retinoic acid (RA) at a final concentration of 10 µM.[4]

-

Continue incubation for 5-7 days, replacing the differentiation medium every 2-3 days.[4] Successful differentiation is characterized by the development of extensive neurite networks.[4]

-

B. This compound Treatment and Induction of Oxidative Stress

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to determine a non-toxic concentration range through preliminary cytotoxicity assays.

-

-

Treatment and Stress Induction:

-

Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for a predetermined duration (e.g., 2-24 hours).

-

Following pre-treatment, introduce an oxidative stressor. Common agents include hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP.[5] The concentration and duration of stressor exposure should be optimized to induce a significant, but not complete, loss of cell viability in control cells.

-

C. Endpoint Assays

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

-

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence profiles.

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay):

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that is oxidized in the presence of ROS.

-

After the treatment with this compound and the oxidative stressor, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.[6]

-

IV. Potential Signaling Pathways for Investigation